2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate
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Overview
Description
2,4-Dibromo-6-[(E)-{[2-(2-methylphenoxy)acetamido]imino}methyl]phenyl 2-bromobenzoate is a complex organic compound characterized by its multiple bromine atoms and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(E)-{[2-(2-methylphenoxy)acetamido]imino}methyl]phenyl 2-bromobenzoate typically involves multiple steps:
Bromination: The initial step involves the bromination of the aromatic rings. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Acylation: The next step involves the acylation of the brominated compound with 2-bromobenzoic acid. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine.
Amidation: The final step involves the amidation of the acylated compound with 2-(2-methylphenoxy)acetic acid. This step requires a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted aromatic compounds.
Scientific Research Applications
2,4-Dibromo-6-[(E)-{[2-(2-methylphenoxy)acetamido]imino}methyl]phenyl 2-bromobenzoate has several scientific research applications:
Chemistry: Used as a ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors. The exact pathways and targets can vary depending on the application and the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-[(E)-{[2-(2-methylphenoxy)acetamido]imino}methyl]phenyl benzoate
- 2,4-Dibromo-6-[(E)-{[2-(2-methylphenoxy)acetamido]imino}methyl]phenyl acetate
Uniqueness
2,4-Dibromo-6-[(E)-{[2-(2-methylphenoxy)acetamido]imino}methyl]phenyl 2-bromobenzoate is unique due to its specific combination of bromine atoms and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C23H17Br3N2O4 |
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Molecular Weight |
625.1 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C23H17Br3N2O4/c1-14-6-2-5-9-20(14)31-13-21(29)28-27-12-15-10-16(24)11-19(26)22(15)32-23(30)17-7-3-4-8-18(17)25/h2-12H,13H2,1H3,(H,28,29)/b27-12+ |
InChI Key |
NQMLFEHCAZKPLU-KKMKTNMSSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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